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Cat. No.: B15568834

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials investigating the efficacy
and safety of Tanshinone IlA, a bioactive compound derived from Salvia miltiorrhiza, in the
treatment of various cardiovascular and cerebrovascular diseases. The data presented herein
is intended to offer an objective comparison of Tanshinone IIA adjunctive therapy against
conventional treatments, supported by quantitative data from meta-analyses and detailed
experimental protocols from representative randomized controlled trials (RCTS).

Executive Summary

Tanshinone 1A, particularly in its water-soluble form, Sodium Tanshinone Il1A Sulfonate (STS),
has been extensively studied as an adjunctive therapy in a range of conditions, primarily in
Asian countries. Meta-analyses of these clinical trials suggest that the addition of STS to
conventional treatment regimens can lead to improved clinical outcomes in patients with
ischemic stroke, coronary heart disease (atherosclerosis), and pulmonary heart disease. The
therapeutic benefits are attributed to its anti-inflammatory, antioxidant, and vasodilatory
properties, which are mediated through the modulation of key signaling pathways, including the
NF-kB and MAPK pathways.

Data Presentation: Comparative Efficacy and Safety
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The following tables summarize the quantitative data from meta-analyses of randomized
controlled trials, comparing the effects of Tanshinone IlIA (STS) as an adjunctive therapy to
conventional treatment alone.

Ischemic Stroke

A meta-analysis of 22 trials involving 2,289 participants evaluated the efficacy of STS as an
adjunctive therapy for ischemic stroke.[1]
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Outcome Measure

Comparison

Result

Significance

Effective Rate

STS + Conventional
Therapy vs.

Conventional Therapy

Improved with STS

Statistically
Significant[1]

NIHSS Score

STS + Conventional
Therapy vs.

Conventional Therapy

Reduced with STS

Statistically
Significant[1]

Blood Viscosity (Low
and High Shear)

STS + Conventional
Therapy vs.

Conventional Therapy

Decreased with STS

Statistically
Significant[1]

Plasma Viscosity

STS + Conventional
Therapy vs.

Conventional Therapy

Decreased with STS

Statistically
Significant[1]

STS + Conventional

Red Cell Aggregation ) Statistically
Therapy vs. Lowered with STS o
Index ) Significant[1]
Conventional Therapy
STS + Conventional o
. Statistically
HDL-C Therapy vs. Increased with STS o
) Significant[1]
Conventional Therapy
STS + Conventional o o
] Significantly Lower at Statistically
D-dimer Therapy vs.

Conventional Therapy

14 days with STS

Significant[1]

Activities of Daily
Living (ADL)

STS + Conventional
Therapy vs.

Conventional Therapy

No Significant
Difference

Not Significant[1]

Coronary Heart Disease (Atherosclerosis)

A meta-analysis of 27 trials with 2,445 patients with coronary heart disease (CHD) assessed
the impact of STS on blood lipid levels.[2]
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Outcome Measure

Comparison

Result (Mean
Difference)

Significance

Total Cholesterol (TC)

STS + Conventional
Therapy vs.
Conventional Therapy

-1.34 mmol/L

p < 0.00001[2]

Triglycerides (TG)

STS + Conventional
Therapy vs.

Conventional Therapy

-0.49 mmol/L

p < 0.00001[2]

LDL-c

STS + Conventional
Therapy vs.
Conventional Therapy

-0.68 mmol/L

p < 0.00001[2]

HDL-c

STS + Conventional
Therapy vs.
Conventional Therapy

+0.26 mmol/L

p < 0.00001[2]

Adverse Events

STS + Conventional
Therapy vs.

Conventional Therapy

No Significant

Increase

Not Significant[2]

Another meta-analysis of 17 trials with 1,802 patients with acute coronary syndrome (ACS)

undergoing percutaneous coronary intervention (PCI) evaluated the effects of STS on

inflammatory markers and endothelial function.[3][4]
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Outcome Measure Comparison Result Significance

High-sensitivity C-
reactive protein (hs- STS + PCl vs. PCI Significantly Reduced p = 0.002[4]
CRP)

Tumor necrosis factor-

STS + PCl vs. PCI Significantly Reduced p = 0.006[4]
alpha (TNF-a)

Matrix
metalloproteinase-9 STS + PCl vs. PCI Significantly Reduced p < 0.00001[4]
(MMP-9)

Major Adverse
Cardiovascular Events  STS + PCl vs. PCI Significantly Reduced p < 0.00001[4]
(MACESs)

Pulmonary Heart Disease

A meta-analysis of 19 RCTs including 1,739 patients assessed the efficacy of STS as an
adjunctive therapy for pulmonary heart disease (PHD).[5]

Outcome Measure Comparison Result (Risk Ratio) Significance

STS + Western
Clinical Effective Rate ~ Medicine vs. Western 1.22 p < 0.001[5]

Medicine Alone

Experimental Protocols

Below are detailed methodologies from representative randomized controlled trials included in
the aforementioned meta-analyses.

Adjunctive Therapy for Acute Ischemic Stroke

o Study Design: A randomized, single-center, placebo-controlled clinical trial.[6][7]

o Participants: 42 patients with acute ischemic stroke who were receiving intravenous
recombinant tissue plasminogen activator (rt-PA) thrombolysis.[6][7]
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¢ Intervention:

o Treatment Group (n=21): Intravenous administration of Sodium Tanshinone IIA Sulfonate
(STS) at a dose of 60 mg/day for 10 days.[6][7]

o Control Group (n=21): Intravenous administration of an equivalent volume of saline as a
placebo for 10 days.[6][7]

o Key Outcome Measures:

o Primary: Percentage of patients with an excellent functional outcome, defined as a 90-day
modified Rankin Scale (mRS) score of <1.[7]

o Secondary: Computer tomography perfusion (CTP) imaging to assess the permeability-
surface area product (PS) in the ipsilateral lesion, and serum levels of biomarkers for
blood-brain barrier damage, including matrix metalloproteinase (MMP)-9 and claudin-5.[6]

[7]

Adjunctive Therapy for Coronary Heart Disease with
Elevated Inflammatory Markers

e Study Design: A randomized controlled trial.[8]

o Participants: 72 inpatients with confirmed coronary heart disease (CHD), elevated serum
high-sensitivity C-reactive protein (Hs-CRP) levels, and a Traditional Chinese Medicine
(TCM) diagnosis of blood stasis syndrome.[8]

¢ Intervention:

o Treatment Group: Standard Western therapy (including 20 mg simvastatin orally once per
evening) plus a daily 80 mg dose of Sodium Tanshinone IIA Sulfonate (STS) administered
intravenously in 250 mL of 0.9% NacCl solution for 14 days.[8]

o Control Group: Standard Western therapy (including 20 mg simvastatin orally once per
evening) alone for 14 days.[8]

o Key Outcome Measures:
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o Primary: Serum Hs-CRP level.[8]

o Secondary: Levels of other circulating inflammatory markers (including IL-6, TNF-a,
VCAM-1, CD40, sCD40L, MCP-1, and MMP-9), improvement in angina symptoms and
blood stasis syndrome, and safety assessments.[8]

Signaling Pathways and Mechanisms of Action

Tanshinone 1A exerts its therapeutic effects through the modulation of multiple signaling
pathways, primarily the NF-kB and MAPK pathways, which are central to inflammatory and

cellular stress responses.
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Figure 1: Generalized workflow for the meta-analysis and included randomized controlled trials.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/23983803/
https://pubmed.ncbi.nlm.nih.gov/23983803/
https://www.benchchem.com/product/b15568834?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

Inflammatory Stimuli .
((e.g., LPS, TNF-a)) Tanshinone IIA

inhibits

inhibits

IKK Complex translocation

phosphorylates

releases NFE-kB
(p65/p50)

(in nucleus)

Pro-inflammatory
Gene Expression
(e.g., TNF-q, IL-6, COX-2)

Click to download full resolution via product page

Figure 2: Inhibition of the NF-kB signaling pathway by Tanshinone IIA.
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Figure 3: Modulation of the MAPK signaling pathway by Tanshinone IIA.

Conclusion

The collective evidence from meta-analyses of clinical trials suggests that Sodium Tanshinone
[IA Sulfonate (STS) is a promising adjunctive therapy for improving clinical outcomes in patients
with ischemic stroke, coronary heart disease, and pulmonary heart disease. Its beneficial
effects on inflammatory markers, lipid profiles, and hemodynamic parameters are well-
documented. The underlying mechanisms appear to be linked to its ability to modulate key
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inflammatory and stress-response signaling pathways. However, it is important to note that
many of the included trials in these meta-analyses were of variable quality, highlighting the
need for more rigorous, large-scale, multicenter, randomized, double-blind, placebo-controlled
trials to definitively establish the efficacy and safety of Tanshinone IIA in a broader patient
population. Future research should also focus on elucidating the precise molecular targets of
Tanshinone 11A to optimize its therapeutic application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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